N-(3,4-Diethoxy-5-methylphenyl)cyclopropanecarboxamide
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Overview
Description
N-(3,4-Diethoxy-5-methylphenyl)cyclopropanecarboxamide is an organic compound characterized by a cyclopropane ring attached to a carboxamide group, which is further substituted with a 3,4-diethoxy-5-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-Diethoxy-5-methylphenyl)cyclopropanecarboxamide typically involves the reaction of 3,4-diethoxy-5-methylphenylamine with cyclopropanecarboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and yield of the process. Purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-Diethoxy-5-methylphenyl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropane ring or the aromatic ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride or other strong bases for deprotonation, followed by the addition of nucleophiles.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3,4-Diethoxy-5-methylphenyl)cyclopropanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3,4-Diethoxy-5-methylphenyl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-Diethoxy-5-methylphenyl)cycloheptanecarboxamide
- N-(3,4-Diethoxy-5-methylphenyl)cyclohexanecarboxamide
Uniqueness
N-(3,4-Diethoxy-5-methylphenyl)cyclopropanecarboxamide is unique due to its cyclopropane ring, which imparts distinct chemical and physical properties compared to its cycloheptane and cyclohexane analogs. The rigidity and strain of the cyclopropane ring can influence the compound’s reactivity and interactions with biological targets.
Properties
CAS No. |
90257-22-0 |
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Molecular Formula |
C15H21NO3 |
Molecular Weight |
263.33 g/mol |
IUPAC Name |
N-(3,4-diethoxy-5-methylphenyl)cyclopropanecarboxamide |
InChI |
InChI=1S/C15H21NO3/c1-4-18-13-9-12(16-15(17)11-6-7-11)8-10(3)14(13)19-5-2/h8-9,11H,4-7H2,1-3H3,(H,16,17) |
InChI Key |
XNXLYDYZLBNCMV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)NC(=O)C2CC2)C)OCC |
Origin of Product |
United States |
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